molecular formula C₁₆H₁₈D₄O₄ B1146463 Monooctyl Phthalate-d4 CAS No. 1398065-74-1

Monooctyl Phthalate-d4

Cat. No.: B1146463
CAS No.: 1398065-74-1
M. Wt: 282.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Monooctyl Phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4 or Phthalic Acid Monooctyl Ester-d4, is a stable isotope labelled metabolite . It has a molecular formula of C16H18D4O4 and a molecular weight of 282.37 . It is used for unparalleled analytical testing within the food and beverage sector .


Synthesis Analysis

A gas chromatography-mass spectrometry (GC–MS) method has been developed to determine polar and thermally unstable phthalate metabolites . This is the first report presenting the separation of monophthalates without a derivatization step and any additional equipment or special injection port .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H18D4O4 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the self-plasticization of PVC via a click reaction of a monooctyl phthalate derivative .


Physical and Chemical Properties Analysis

This compound is a neat product . It has a molecular weight of 282.37 .

Mechanism of Action

Phthalates, including Monooctyl Phthalate-d4, interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Safety and Hazards

Monooctyl Phthalate-d4 is a controlled product and may require documentation to meet relevant regulations . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It may also cause an allergic skin reaction .

Future Directions

Monooctyl Phthalate-d4 is used for unparalleled analytical testing within the food and beverage sector . As a stable isotope labelled metabolite, it has potential applications in various research fields .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/p-1/i7D,8D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIYFBICNICNGJ-LLDRQJGISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OCCCCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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